3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1820704-09-3
VCID: VC2878222
InChI: InChI=1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H
SMILES: C1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19 g/mol

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

CAS No.: 1820704-09-3

Cat. No.: VC2878222

Molecular Formula: C12H18Cl2N2O

Molecular Weight: 277.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride - 1820704-09-3

Specification

CAS No. 1820704-09-3
Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19 g/mol
IUPAC Name 3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Standard InChI InChI=1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H
Standard InChI Key NDRKBZQCNOXYLM-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl
Canonical SMILES C1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl

Introduction

Chemical Identity and Physical Properties

Chemical Identification Data

The following table presents the key chemical identification parameters for 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride:

ParameterValue
Chemical Name3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
CAS Registry Number1820704-09-3
Molecular FormulaC12H18Cl2N2O
Molecular Weight277.19 g/mol
IUPAC Name3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
InChIInChI=1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H
InChIKeyNDRKBZQCNOXYLM-UHFFFAOYSA-N
SMILESC1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl

Structural Characteristics

The structural features of 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can be described as follows:

  • Core Structure: An 8-azabicyclo[3.2.1]octane scaffold, which consists of two fused rings (a six-membered and a five-membered ring) sharing two carbon atoms, with a nitrogen atom at position 8.

  • Substituent: A pyridin-4-yloxy group attached at position 3 of the azabicyclo[3.2.1]octane structure via an ether linkage.

  • Salt Form: The compound exists as a dihydrochloride salt, with protonation likely occurring at both nitrogen atoms (the tertiary amine in the azabicyclo structure and the pyridine nitrogen).

The three-dimensional conformation of this molecule exhibits a distinctive shape with the bicyclic system creating a rigid framework. The pyridine ring is connected through an oxygen atom, allowing for some rotational freedom around the C-O bond. This structural arrangement may influence its interactions with biological targets and its physicochemical properties .

Synthetic Approaches

A general synthetic strategy might involve:

  • Starting with an appropriate 8-azabicyclo[3.2.1]octane precursor with a suitable leaving group at position 3.

  • Performing an etherification reaction with 4-hydroxypyridine under basic conditions.

  • Converting the resulting free base to the dihydrochloride salt using hydrogen chloride in an appropriate solvent (e.g., diethyl ether or isopropanol).

The purification of the final compound would likely involve recrystallization techniques to ensure high purity, which is particularly important for compounds intended for biological testing or pharmaceutical applications.

Current Research Status and Future Directions

Potential areas for future investigation may include:

  • Evaluation of pharmacological activities across various biological targets, particularly those where other azabicyclo[3.2.1]octane derivatives have shown promise.

  • Development of more efficient and sustainable synthetic routes, possibly building upon mechanochemical approaches that have proven successful for related compounds.

  • Structure-activity relationship studies to understand how modifications to the core structure or the pyridinyloxy substituent affect biological activity.

  • Exploration of alternative salt forms or formulations to optimize physicochemical properties for specific applications.

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